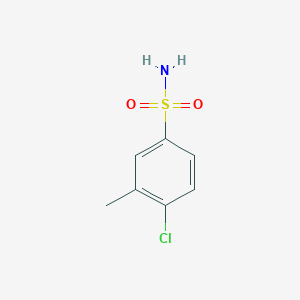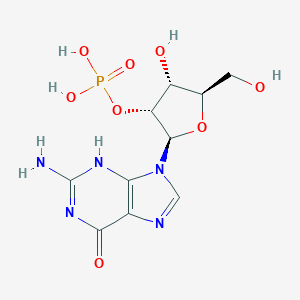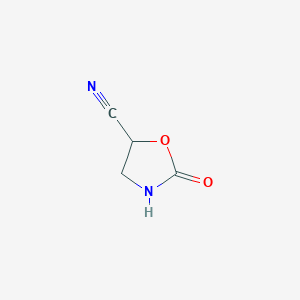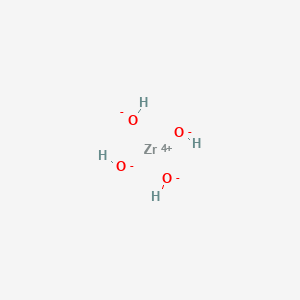
4-Chlor-3-methylbenzolsulfonamid
Übersicht
Beschreibung
4-Chloro-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8ClNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position. This compound is known for its applications in various chemical reactions and its potential use in scientific research .
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Target of Action
4-Chloro-3-methylbenzenesulfonamide belongs to the class of sulfonamides, which are known to primarily target bacterial enzymes, specifically the dihydropteroate synthase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
The compound acts as a competitive inhibitor of the dihydropteroate synthase enzyme . It mimics the natural substrate, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, thereby preventing the incorporation of PABA into the folic acid molecule . This inhibition disrupts the synthesis of folic acid, leading to a deficiency in the bacterial cell, which in turn inhibits bacterial growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by 4-Chloro-3-methylbenzenesulfonamide is the folic acid synthesis pathway . By inhibiting the dihydropteroate synthase enzyme, the compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . The downstream effect of this inhibition is a disruption in the synthesis of nucleic acids, as folic acid is a precursor to purines and pyrimidines, the building blocks of DNA and RNA .
Pharmacokinetics
They are primarily excreted unchanged in the urine . The impact of these properties on bioavailability would need to be assessed through further pharmacokinetic studies.
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, the compound prevents the formation of nucleic acids, thereby inhibiting DNA replication and RNA transcription in bacterial cells . This leads to a halt in bacterial growth and can result in bacterial cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylbenzenesulfonamide can be synthesized through several methods. One common method involves the sulfonation of 4-chloro-3-methylbenzene with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide. The reaction conditions typically include:
Sulfonation: 4-Chloro-3-methylbenzene is treated with chlorosulfonic acid at a temperature range of 0-5°C.
Ammonolysis: The resulting sulfonyl chloride is then reacted with ammonia at room temperature to yield 4-chloro-3-methylbenzenesulfonamide.
Industrial Production Methods
Industrial production of 4-chloro-3-methylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: To ensure consistent quality and yield.
Automated control systems: For precise temperature and reaction condition management.
Purification steps: Including crystallization and filtration to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution reactions: Where the chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling reactions: Such as Suzuki-Miyaura coupling, where the compound can be used as a substrate
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing agents: Like hydrogen peroxide or potassium permanganate for oxidation.
Reducing agents: Such as lithium aluminum hydride for reduction.
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Substitution products: Depending on the nucleophile used.
Oxidized or reduced derivatives: Based on the reaction conditions.
Coupled products: When used in cross-coupling reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzenesulfonamide: Lacks the methyl group at the third position.
3-Methylbenzenesulfonamide: Lacks the chlorine atom at the fourth position.
Benzenesulfonamide: The parent compound without any substituents
Uniqueness
4-Chloro-3-methylbenzenesulfonamide is unique due to the presence of both chlorine and methyl substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile reagent in chemical synthesis and its efficacy in biological applications .
Eigenschaften
IUPAC Name |
4-chloro-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXKYHVXYMZWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280488 | |
| Record name | 6-Chloro-m-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5462-25-9 | |
| Record name | NSC17133 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-m-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















